REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]([C:13]([F:16])([F:15])[F:14])=[C:4]([F:12])[C:5]([F:11])([F:10])[C:6]([F:9])([F:8])[F:7].II>>[F:7][C:6]([F:8])([F:9])[C:5]([F:10])([F:11])[CH:4]([F:12])[CH:3]([C:13]([F:15])([F:14])[F:16])[C:2]([F:18])([F:17])[F:1]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
charged with 1500 psi of hydrogen at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The tube was then heated at 240° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The tube was cooled
|
Type
|
WASH
|
Details
|
was washed with water
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(C(F)(F)F)C(F)(F)F)F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |